

Squalamine lactate versus other antimicrobial peptides: a comparative analysis

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Compound of Interest

Compound Name: *Squalamine lactate*

Cat. No.: *B10800312*

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Squalamine Lactate vs. Other Antimicrobial Peptides: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the urgent quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naturally occurring compounds have emerged as a promising frontier. Among these, squalamine, an aminosterol isolated from the dogfish shark (*Squalus acanthias*), has garnered significant attention for its broad-spectrum antimicrobial activity. This guide provides a comparative analysis of **squalamine lactate** against other well-established antimicrobial peptides (AMPs): LL-37, Magainin, and Defensins. The following sections present a detailed comparison of their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.

Comparative Antimicrobial Activity

The antimicrobial potency of **squalamine lactate** and other AMPs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a compilation from various studies and highlights the diverse efficacy of these peptides against a range of Gram-positive and Gram-negative bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria

Antimicrobial Peptide	Staphylococcus aureus	Enterococcus faecium (vancomycin-resistant)
Squalamine Lactate	2	4 - 16
LL-37	<10	<10
Magainin 2	-	-
Defensins (HNP-1)	<10	-

Note: Direct comparative data for Magainin 2 and Defensins against vancomycin-resistant *Enterococcus faecium* was not readily available in the reviewed literature.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria

Antimicrobial Peptide	Escherichia coli	Pseudomonas aeruginosa	Acinetobacter baumannii (carbapenem-resistant)
Squalamine Lactate & Analogues	2.5 - 40	8	16
LL-37	<10	<10	-
Magainin 2	-	-	2 - 4
Defensins (HNP-1)	<10	>100	-

Note: "-" indicates that directly comparable data was not found in the conducted search.

Cytotoxicity Profile

A critical aspect of any potential therapeutic agent is its safety profile, particularly its effect on host cells. The cytotoxic activity of these antimicrobial peptides against mammalian cells is a key determinant of their therapeutic window.

Table 3: Cytotoxicity against Mammalian Cells

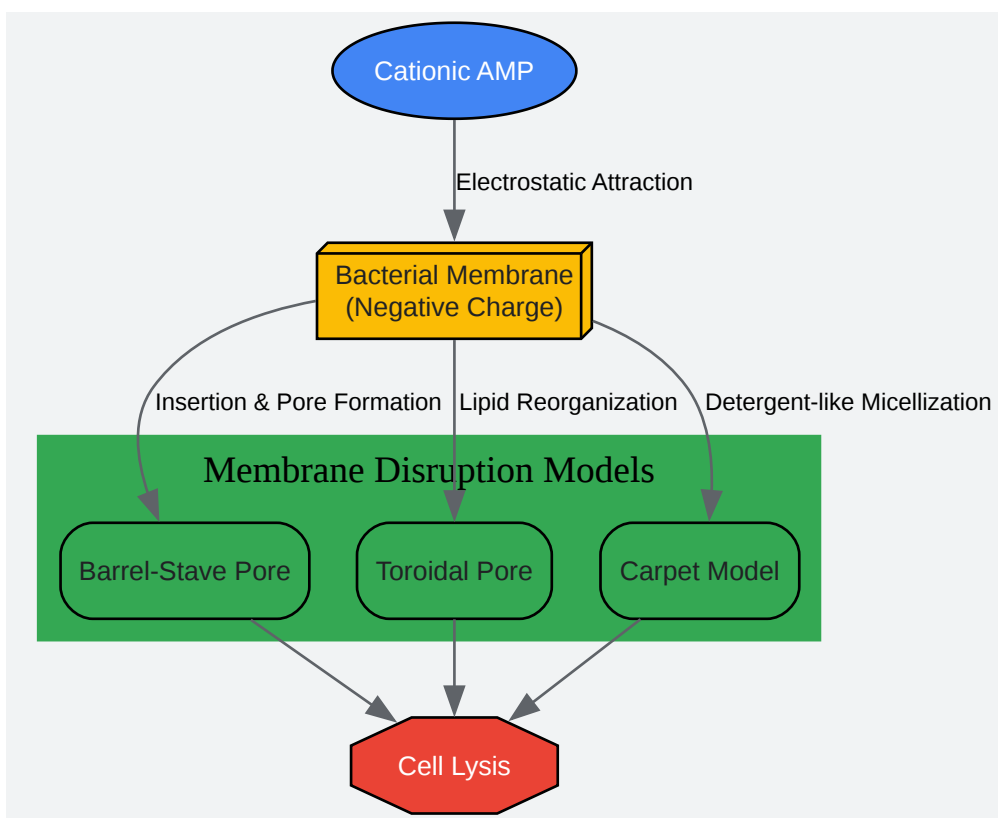
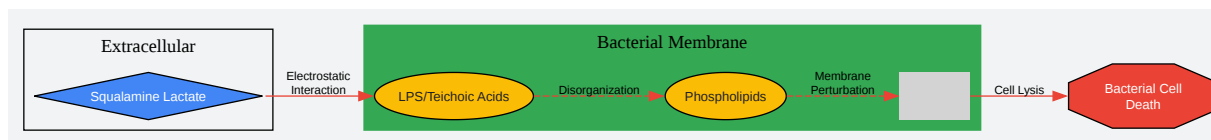
Antimicrobial Peptide	Cell Line(s)	Cytotoxic Concentration
Squalamine Lactate	-	Data not consistently reported in antimicrobial studies
LL-37	MA-104	>50 µg/mL (viability >90%)
Human osteoblast-like MG63	Cytotoxicity observed	
Magainin 2	Balb/3T3, SRD/3T3, OVCA-3	K0.5 ≈ 600 µg/mL
HeLa	Not cytotoxic at 30 µM	
Defensins	Wide range of normal and malignant cells	Exert nonspecific cytotoxicity

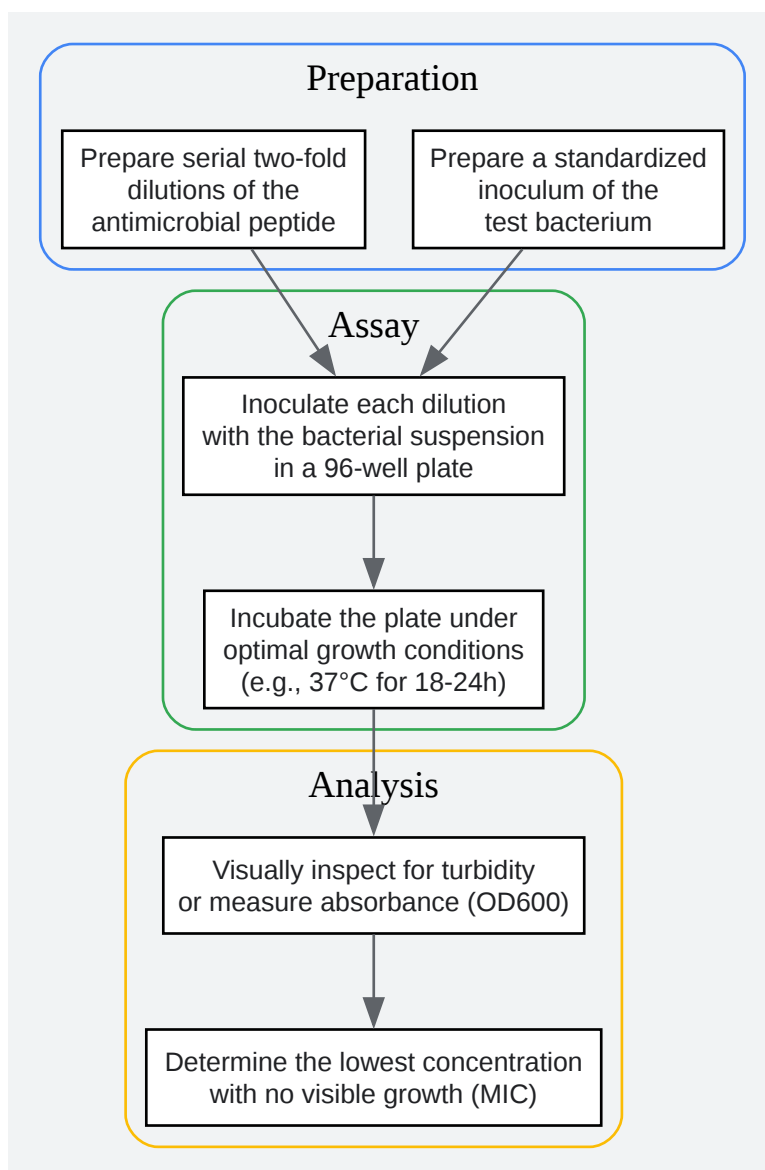
Mechanism of Action: A Visual Comparison

The antimicrobial mechanisms of **squalamine lactate** and other AMPs, while all generally involving membrane disruption, exhibit distinct characteristics.

Squalamine Lactate: Membrane Disruption

Squalamine, a cationic aminosterol, is proposed to interact with the negatively charged components of bacterial membranes, leading to their disruption. This interaction is believed to be a key factor in its broad-spectrum activity.





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